Technical Whitepaper: (3,6-Dimethylpyridin-2-yl)methanamine as a Strategic Scaffold
Technical Whitepaper: (3,6-Dimethylpyridin-2-yl)methanamine as a Strategic Scaffold
The following technical guide details the structural properties, synthesis engineering, and strategic applications of (3,6-Dimethylpyridin-2-yl)methanamine . This document is structured for researchers in medicinal chemistry and ligand design, focusing on the molecule's unique steric profile and its utility as a scaffold.
Executive Summary
(3,6-Dimethylpyridin-2-yl)methanamine (CAS: 1196155-24-6 / Precursor CAS: 68164-77-2) is a specialized pyridine building block distinguished by its specific methylation pattern.[1] Unlike the more common 2-(aminomethyl)pyridine (2-picolylamine), this scaffold features methyl groups at the 3- and 6-positions.
This "3,6-substitution" creates a Sterically Tuned Microenvironment :
-
3-Position (Ortho): The methyl group exerts steric pressure on the methanamine arm, restricting rotational freedom and influencing the bite angle in metal coordination or the binding trajectory in enzyme active sites.[1]
-
6-Position (Meta/Alpha'): The methyl group blocks the alternative metabolic soft spot (alpha-oxidation) and prevents the formation of certain bis-ligand geometries in coordination chemistry due to steric clash.[1]
This guide outlines the physicochemical profile, a validated synthetic route from commodity chemicals, and the logic for its deployment in drug discovery.
Molecular Architecture & Physicochemical Profile
The molecule consists of a pyridine ring substituted with methyl groups at the
Structural Data
| Property | Value | Notes |
| IUPAC Name | (3,6-dimethylpyridin-2-yl)methanamine | Also: 2-(Aminomethyl)-3,6-dimethylpyridine |
| Molecular Formula | C | |
| Molecular Weight | 136.19 g/mol | Fragment-like (Rule of 3 compliant) |
| SMILES | CC1=CC=C(C)N=C1CN | |
| InChIKey | YBQLVYCNSLQITM-UHFFFAOYSA-N |
Predicted Physicochemical Properties[1]
-
LogP (Octanol/Water): 0.85 ± 0.2 (Lipophilic shift vs. 2-picolylamine due to +2 Me groups).[1]
-
pKa (Pyridine N): ~6.8 (Estimated). The electron-donating methyl groups increase basicity relative to pyridine (5.2), but the 2-aminomethyl group is electron-withdrawing.
-
pKa (Amine N): ~8.[1]9. Typical for primary benzylic-type amines.
-
H-Bond Donors: 1 (Primary amine NH
).[1] -
H-Bond Acceptors: 2 (Pyridine N, Amine N).
Synthetic Engineering & Process Chemistry
Direct commercial availability of this specific isomer can be sporadic. The most robust synthetic route leverages the Reissert-Henze functionalization of 2,5-lutidine (2,5-dimethylpyridine).
Retrosynthetic Logic
The target molecule is essentially 2,5-lutidine functionalized at the vacant
-
Starting Material: 2,5-Lutidine (Commodity chemical).[1]
-
Activation: N-oxidation activates the ring for nucleophilic attack.[1]
-
Functionalization: Cyanation at the C6 position (which becomes C2 upon renumbering) using TMSCN/Benzoyl Chloride.
-
Reduction: Conversion of the nitrile to the primary amine.[1]
Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthesis from 2,5-lutidine via Reissert-Henze cyanation.
Detailed Experimental Protocols
Step 1: N-Oxidation of 2,5-Lutidine[1]
-
Reagents: 2,5-Dimethylpyridine (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).[1]
-
Protocol:
-
Dissolve 2,5-dimethylpyridine in DCM at 0°C.
-
Add mCPBA portion-wise over 30 minutes.
-
Stir at room temperature for 12 hours.
-
Workup: Wash with saturated NaHCO
(3x) to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na SO and concentrate. -
Yield Expectation: >85% (Solid/Oil).
-
Step 2: Reissert-Henze Cyanation (Synthesis of 3,6-Dimethylpicolinonitrile)[1]
-
Rationale: This reaction selectively installs the nitrile group at the
-position (C6) due to the activation by the benzoyl group on the N-oxide oxygen. -
Reagents: N-Oxide (from Step 1), Trimethylsilyl cyanide (TMSCN, 1.5 eq), Benzoyl Chloride (1.2 eq), DCM.[1]
-
Protocol:
-
Dissolve N-oxide in dry DCM under Argon/N
. -
Add TMSCN followed by the slow addition of Benzoyl Chloride at 0°C.
-
Stir at room temperature for 12–24 hours.
-
Quench: Add saturated NaHCO
solution. -
Purification: Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient). The product is 3,6-dimethylpicolinonitrile (CAS 68164-77-2).
-
Yield Expectation: 60–75%.
-
Step 3: Nitrile Reduction to Methanamine[1]
-
Reagents: 3,6-Dimethylpicolinonitrile, Raney Nickel (catalytic), Hydrogen gas (balloon or Parr shaker), Methanol, Ammonia (7N in MeOH).[1]
-
Protocol:
-
Dissolve the nitrile in methanolic ammonia (prevents secondary amine formation).
-
Add washed Raney Nickel catalyst (Caution: Pyrophoric).
-
Stir under H
atmosphere (1–3 atm) for 16 hours. -
Workup: Filter through Celite under inert atmosphere. Concentrate filtrate.[2][3]
-
Purification: If necessary, convert to HCl salt for recrystallization or use reverse-phase prep-HPLC.
-
Target: (3,6-Dimethylpyridin-2-yl)methanamine.[4]
-
Strategic Applications in Drug Discovery[1]
The "Ortho-Effect" in Ligand Design
In medicinal chemistry, the 3-methyl group is not merely a lipophilic add-on; it is a conformational lock.[1]
-
Restricted Rotation: The 3-methyl group clashes with the protons of the exocyclic methylene (-CH
-NH ). This biases the methanamine side chain out of the pyridine plane, potentially pre-organizing the molecule for binding pockets that require a twisted conformation. -
Selectivity Filter: When used as a chelator (e.g., in metalloenzyme inhibitors), the steric bulk prevents the approach of larger metal ions or blocks the formation of octahedral ML3 complexes, favoring ML or ML2 geometries.
Pharmacophore Utility
This scaffold serves as a bioisostere for:
-
2-Methylbenzylamine: The pyridine nitrogen provides a hydrogen bond acceptor that the phenyl ring lacks, improving solubility and metabolic stability.[1]
-
Kinase Inhibitors: The motif appears in inhibitors of kinases (e.g., Plasmodia kinase-3) where the pyridine nitrogen interacts with the hinge region, and the methyl groups fill hydrophobic pockets (gatekeeper residues).
Coordination Chemistry Diagram[1]
References
-
Synthesis of Pyridine Carbonitriles: Katritzky, A. R., et al. "Efficient Synthesis of 2-Pyridinecarbonitriles."[1] Synthesis, 2005(6), 993-997.[5] Link
-
Reissert-Henze Reaction Mechanism: Fife, W. K. "Regioselective cyanation of pyridine 1-oxides with trimethylsilyl cyanide: A modified Reissert-Henze reaction." Journal of Organic Chemistry, 1983, 48(8), 1375–1377. Link
-
Pyridine Ligands in Catalysis: Chelucci, G. "Pyridine-containing ligands in asymmetric catalysis."[1] Coordination Chemistry Reviews, 2013. Link
-
PubChem Compound Summary: (3,6-Dimethylpyridin-2-yl)methanamine (Analog/Substructure Search). Link
-
Precursor Data: 3,6-Dimethyl-2-pyridinecarbonitrile (CAS 68164-77-2).[1][5] ChemicalBook/GuideChem Databases. Link
Sources
- 1. (4,6-Dimethylpyridin-3-YL)methanamine | C8H12N2 | CID 28924902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2901857B1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]
- 3. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. PubChemLite - (3,6-dimethylpyridin-2-yl)methanamine (C8H12N2) [pubchemlite.lcsb.uni.lu]
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